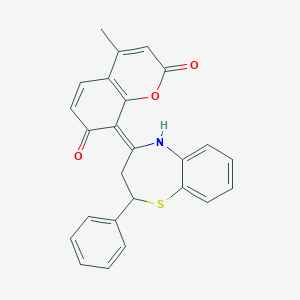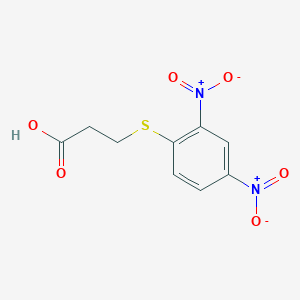![molecular formula C32H33N3O4 B304763 N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304763.png)
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR). It was first synthesized in 2010 by a team of researchers led by Dr. James Bradner at the Dana-Farber Cancer Institute in Boston, Massachusetts. EPI-001 has shown promising results in preclinical studies as a potential treatment for prostate cancer.
作用機序
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide binds to a specific region of the androgen receptor known as the AF-2 domain. This binding prevents the androgen receptor from interacting with coactivator proteins, which are necessary for the receptor to activate gene transcription. As a result, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide inhibits the activity of the androgen receptor and reduces the growth and survival of prostate cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been shown to have specific effects on the androgen receptor, but it does not appear to have significant effects on other nuclear receptors. In addition to its effects on prostate cancer cells, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has also been shown to inhibit the growth of breast cancer cells that express the androgen receptor. These findings suggest that N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide may have broader applications in the treatment of hormone-dependent cancers.
実験室実験の利点と制限
One advantage of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is its specificity for the androgen receptor, which allows for targeted inhibition of this receptor without affecting other nuclear receptors. However, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. In addition, the synthesis of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is complex and requires several steps, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. One direction is to further investigate its efficacy in preclinical models of prostate cancer and to explore its potential as a therapeutic agent for this disease. Another direction is to investigate the effects of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide on other hormone-dependent cancers, such as breast cancer. Additionally, researchers may investigate the safety and efficacy of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide in clinical trials to determine its potential as a treatment for cancer.
合成法
The synthesis of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide involves several steps, starting with the reaction of isonicotinohydrazide with 4-bromo-2-fluoroanisole to form the intermediate compound. The intermediate is then reacted with 4-(1-methyl-1-phenylethyl)phenol to form the final product, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. The synthesis process has been described in detail in a publication by Bradner et al. (2010).
科学的研究の応用
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been extensively studied in preclinical models of prostate cancer. It has been shown to inhibit the growth of prostate cancer cells and to induce apoptosis (programmed cell death) in these cells. N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has also been shown to be effective in blocking the growth of prostate tumors in mouse models of the disease. These findings suggest that N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide may have potential as a therapeutic agent for prostate cancer.
特性
製品名 |
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide |
|---|---|
分子式 |
C32H33N3O4 |
分子量 |
523.6 g/mol |
IUPAC名 |
N-[(E)-[3-ethoxy-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C32H33N3O4/c1-4-37-30-22-24(23-34-35-31(36)25-16-18-33-19-17-25)10-15-29(30)39-21-20-38-28-13-11-27(12-14-28)32(2,3)26-8-6-5-7-9-26/h5-19,22-23H,4,20-21H2,1-3H3,(H,35,36)/b34-23+ |
InChIキー |
SDCWCBUTBBZSRG-PPFNPFNJSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)

![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)


![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)


![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)